molecular formula C23H14ClF2NO4S B12366286 Fabp4/5-IN-5

Fabp4/5-IN-5

Cat. No.: B12366286
M. Wt: 473.9 g/mol
InChI Key: HHSDIPPODRKHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fabp4/5-IN-5 is a compound that acts as an inhibitor for fatty acid binding proteins 4 and 5 (FABP4 and FABP5). These proteins are involved in the transport and metabolism of fatty acids within cells. Inhibiting these proteins can have significant effects on metabolic processes and has potential therapeutic applications in treating metabolic disorders, cancer, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fabp4/5-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and reagents . The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial-grade solvents and reagents, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Fabp4/5-IN-5 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions could result in the formation of various derivatives of this compound with different functional groups.

Scientific Research Applications

Fabp4/5-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Fabp4/5-IN-5 exerts its effects by binding to the active sites of FABP4 and FABP5, thereby inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids within cells, leading to various downstream effects. The molecular targets and pathways involved include the regulation of lipid homeostasis, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fabp4/5-IN-5 is unique in its ability to inhibit both FABP4 and FABP5, making it a versatile tool for studying the functions of these proteins and their roles in various diseases. Its dual inhibitory action provides a broader range of applications compared to compounds that target only one of the proteins.

Properties

Molecular Formula

C23H14ClF2NO4S

Molecular Weight

473.9 g/mol

IUPAC Name

5-[[4-(2-chloro-4-fluorophenyl)naphthalen-1-yl]sulfonylamino]-2-fluorobenzoic acid

InChI

InChI=1S/C23H14ClF2NO4S/c24-20-11-13(25)5-7-17(20)16-8-10-22(18-4-2-1-3-15(16)18)32(30,31)27-14-6-9-21(26)19(12-14)23(28)29/h1-12,27H,(H,28,29)

InChI Key

HHSDIPPODRKHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)F)C(=O)O)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.